3-Methoxy-5-hexenal
Description
3-Methoxy-5-hexenal is an unsaturated aldehyde with a methoxy group at position 3 and an aldehyde functional group at position 5 on a six-carbon chain. Based on structural inference:
- Molecular formula: Likely C₇H₁₂O₂ (assuming a hexen backbone with methoxy and aldehyde groups).
- Functional groups: Aldehyde (at C5), methoxy (at C3), and an alkene group (position inferred but unspecified).
- Potential applications: Aldehydes with methoxy groups are often studied in flavor chemistry, fragrance synthesis, and as intermediates in organic reactions .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-methoxyhex-5-enal |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(9-2)5-6-8/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
DQVKEEXVHVTXTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=C)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Variations
The table below compares 3-Methoxy-5-hexenal (inferred) with structurally related compounds from the evidence:
Key Differences and Implications
Functional Group Reactivity: Aldehydes vs. Ketones: this compound’s aldehyde group (C5) is more reactive toward nucleophilic addition than the ketone in 5-Methyl-3-hexen-2-one . This makes the former more suitable for condensation reactions in synthetic chemistry. Methoxy Group Effects: The methoxy group in this compound likely enhances solubility in polar solvents compared to non-polar analogs like 5-Methyl-2-phenyl-2-hexenal .
Structural and Stability Considerations: Phenyl vs. Branched vs. Linear Chains: The branched structure of 4-Hexenal,5-methyl-2-(1-methylethenyl)- (CAS 75697-98-2) may reduce volatility compared to linear-chain aldehydes like this compound .
Applications: Fragrance and Flavor Chemistry: 5-Methyl-2-phenyl-2-hexenal’s phenyl group aligns with compounds used in synthetic flavors (e.g., jasmine or fruity notes) .
Research Findings and Data Gaps
Experimental Data from Analogous Compounds
- Concentration Ranges : In flavor studies, aldehydes like hexanal and (Z)-3-hexenyl acetate are reported at >100 ppb, while methoxy-substituted analogs may occur at lower concentrations due to higher reactivity .
- Synthetic Routes : Isoxazole derivatives (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the utility of methoxy groups in heterocyclic synthesis, suggesting pathways for this compound derivatization .
Unresolved Questions
- Stability : The aldehyde group in this compound may render it prone to oxidation or polymerization, a common issue in unsaturated aldehydes .
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